molecular formula C7H6ClFN2O B180236 2-Chloro-4-fluorobenzohydrazide CAS No. 123614-86-8

2-Chloro-4-fluorobenzohydrazide

Cat. No. B180236
CAS RN: 123614-86-8
M. Wt: 188.59 g/mol
InChI Key: FZUCKUWPBURKTN-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-fluorobenzohydrazide is 1S/C7H6ClFN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) . This indicates that the molecule consists of a benzene ring substituted with chlorine and fluorine atoms, and a hydrazide group .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorobenzohydrazide is a solid at room temperature .

Scientific Research Applications

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Antituberculosis Agents

This compound has been the basis for synthesizing hydrazones with significant antituberculosis activity . Derivatives of 2-Chloro-4-fluorobenzohydrazide have shown potential in inhibiting strains of Mycobacterium tuberculosis , offering a pathway to develop new antitubercular drugs with less toxicity and broader spectrum .

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Anticonvulsant Applications

The structural features of 2-Chloro-4-fluorobenzohydrazide derivatives contribute to their use in developing anticonvulsant medications . These compounds can modulate neurological pathways to prevent or reduce the frequency of seizures .

Antidepressant Properties

Research indicates that certain hydrazide-hydrazone derivatives can serve as antidepressants . The chemical structure of 2-Chloro-4-fluorobenzohydrazide facilitates the synthesis of compounds that can interact with neural receptors influencing mood regulation .

Antitumoral Activity

The compound’s derivatives have been explored for their antitumoral properties . They may inhibit cancer cell growth and could be integrated into chemotherapy regimens to target specific cancer types .

Analgesic and Anti-inflammatory Uses

2-Chloro-4-fluorobenzohydrazide-based compounds have been studied for their analgesic and anti-inflammatory effects . They could potentially be developed into new pain relief medications that target inflammatory pathways .

Chemotherapeutic Research

Finally, hydrazones derived from 2-Chloro-4-fluorobenzohydrazide are being investigated as chemotherapeutic agents . They hold promise in the design of drugs that can selectively target and inhibit the growth of pathogenic microorganisms .

Safety and Hazards

The safety data sheet for 2-Chloro-4-fluorobenzohydrazide indicates that it may cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Relevant Papers One relevant paper describes the synthesis and structure determination of four lanthanide complexes with halogen-benzoic acid and 1,10-phenanthroline . While 2-Chloro-4-fluorobenzohydrazide is not specifically mentioned, the paper could provide useful context for understanding the chemistry of similar compounds.

properties

IUPAC Name

2-chloro-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCKUWPBURKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzohydrazide

CAS RN

123614-86-8
Record name 2-chloro-4-fluorobenzohydrazide
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